molecular formula C12H12N2O2 B3237405 N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Cat. No.: B3237405
M. Wt: 216.24 g/mol
InChI Key: XXRSWDBWKFKQEB-UHFFFAOYSA-N
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Description

JM 34 is an anti-inflammatory pyridinylamide compound known for its ability to block tumor necrosis factor-alpha production. It achieves this by interacting with a protein kinase C-dependent pathway of extracellular signal-regulated kinase 2 phosphorylation. Unlike classical cyclooxygenase inhibitors, JM 34 does not inhibit protein kinase C activity in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JM 34 involves the reaction of 2-aminopyridine with 2-chloroacetamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using recrystallization techniques to achieve a purity of ≥97% .

Industrial Production Methods

Industrial production of JM 34 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

JM 34 primarily undergoes nucleophilic substitution reactions due to the presence of the pyridinylamide group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Sodium borohydride, ethanol

Major Products Formed

The major products formed from these reactions include various substituted pyridinylamides, depending on the specific reagents and conditions used .

Scientific Research Applications

JM 34 has a wide range of scientific research applications:

Mechanism of Action

JM 34 exerts its effects by blocking tumor necrosis factor-alpha production through interaction with a protein kinase C-dependent pathway of extracellular signal-regulated kinase 2 phosphorylation. This pathway is crucial for the regulation of inflammatory responses in cells. By inhibiting this pathway, JM 34 effectively reduces inflammation without inhibiting protein kinase C activity in vitro .

Comparison with Similar Compounds

Similar Compounds

    Classical Cyclooxygenase Inhibitors: Such as ibuprofen and aspirin, which inhibit cyclooxygenase enzymes to reduce inflammation.

    Other Pyridinylamides: Compounds with similar structures but different mechanisms of action.

Uniqueness

JM 34 is unique in its ability to block tumor necrosis factor-alpha production without inhibiting protein kinase C activity. This makes it a valuable alternative to classical cyclooxygenase inhibitors, which often have side effects related to protein kinase C inhibition .

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRSWDBWKFKQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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